
(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol
説明
“®-(4-Chlorophenyl)(pyridin-2-yl)methanol” is a chemical compound with the linear formula C12H11NO . It is related to phenyl(pyridin-2-yl)methanol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric bioreduction of phenyl (pyridin-2-yl)methanone with Leuconostoc pseudomesenteroides N13 biocatalyst has been optimized . The reaction conditions such as pH=6, temperature=29 °C, incubation time=53 h, and agitation speed=153 rpm were found to be optimal . The reaction conversion was predicted to be 99%, and the product of the enantiomeric excess (ee) was 98.4% under the obtained optimization conditions .Molecular Structure Analysis
The molecular structure of phenyl(pyridin-2-yl)methanol has been studied . In the ROESY spectrum, aryl proton “1” and methine proton “3” show a common NOE to methylene proton “2b”. This suggests a trans-relationship between the two aryl rings in the molecule .Physical And Chemical Properties Analysis
Phenyl(pyridin-2-yl)methanol appears as a white to orange to green powder or crystal .科学的研究の応用
Production of Betahistine : "(S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol" [(S)-CPMA] is identified as a crucial chiral intermediate in the production of the anti-allergic drug Betahistine. The study highlights the stereoselective reduction of a related ketone to (S)-CPMA using carbonyl reductase-producing microorganisms, with significant improvements in yield and enantiomeric excess in an aqueous two-phase system (Ni, Zhou, & Sun, 2012).
Biocatalytic Synthesis : The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) in a green and efficient manner using recombinant E. coli in a liquid-liquid biphasic microreaction system is explored. This approach results in high yields and enantiomeric excess, demonstrating an efficient method for synthesizing this compound (Chen et al., 2021).
Molecular Docking and Antimicrobial Activity : Research has been conducted on the synthesis and molecular docking study of new compounds containing the (4-chlorophenyl)-(pyridin-2-yl)methanol moiety. These compounds exhibited promising anticancer and antimicrobial activities, suggesting potential applications in pharmaceutical development (Katariya, Vennapu, & Shah, 2021).
Asymmetric Whole-Cell Bioreduction : The compound has been used in studies focusing on the asymmetric reduction of sterically bulky derivatives for producing enantiopure alcohols. Cryptococcus sp. whole-cell was used as a biocatalyst in these studies, demonstrating excellent enantioselectivity (Xu et al., 2017).
Crystal Structure Analysis : Research involving the crystal structure of related compounds, such as (RS)-(2-chlorophenyl)(4-fluorophenyl)(pyrimidin-5-yl)methanol, has been conducted to understand the complex interactions and formations in these chemical structures (Kang, Kim, Park, & Kim, 2015).
作用機序
特性
IUPAC Name |
(R)-(4-chlorophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPOFQRQNJDNS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



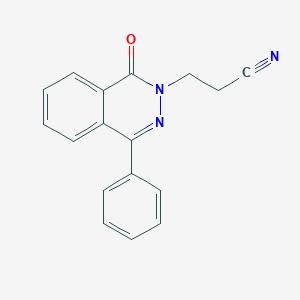
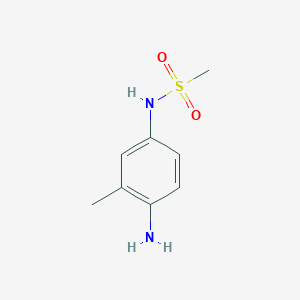
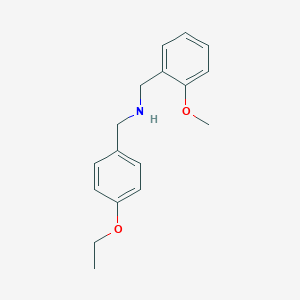
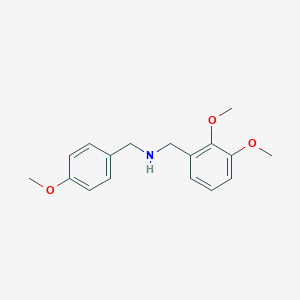
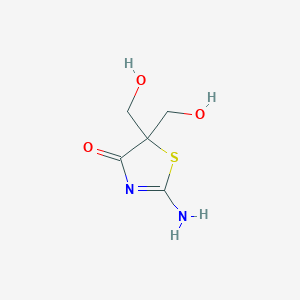
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)

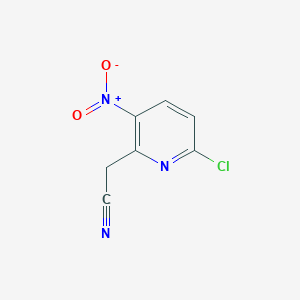


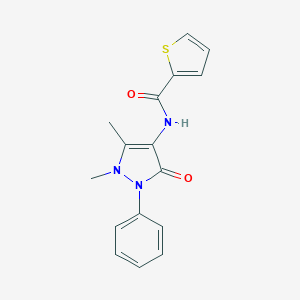

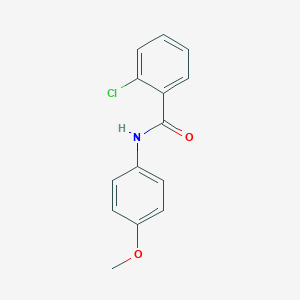
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)